![molecular formula C23H30N4O3S B2545425 2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide CAS No. 898444-98-9](/img/structure/B2545425.png)

2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

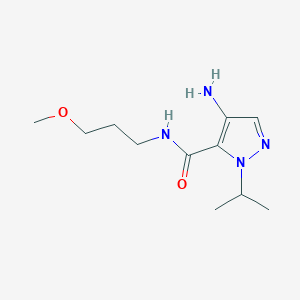

The compound appears to be a derivative of 2-morpholinoacetamide, which is a core structure for various pharmacologically active compounds. The specific compound mentioned includes a morpholine ring, a cyclopentapyrimidine moiety, and an acetamide group, suggesting it could have potential biological activity. While the exact compound is not described in the provided papers, similar structures have been reported to exhibit antifungal properties, particularly against Candida and Aspergillus species . Additionally, the presence of a morpholine ring is a common feature in molecules with antimicrobial activity .

Synthesis Analysis

The synthesis of related 2-morpholinoacetamide derivatives typically involves the condensation of chloroacetamides with morpholine in the presence of a base like anhydrous potassium carbonate . The process is characterized by various steps, including chloroacetylation and cyclization reactions. The overall yield of such syntheses can vary, as seen in the synthesis of a related morpholine derivative, which was achieved with an overall yield of 36% . The synthesis route's success often hinges on key steps such as bromination and dehydration of diols with subsequent cyclization.

Molecular Structure Analysis

The molecular structure of 2-morpholinoacetamide derivatives is characterized by spectroscopic methods such as mass spectrometry (MS), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy, including both proton (1H) and carbon-13 (13C) NMR . These techniques provide detailed information about the molecular framework, functional groups, and the chemical environment of the atoms within the molecule.

Chemical Reactions Analysis

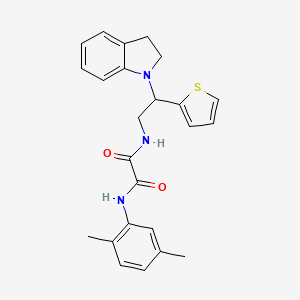

The chemical reactivity of 2-morpholinoacetamide derivatives can be influenced by the presence of the morpholine ring and the acetamide group. These functionalities may participate in various chemical reactions, potentially leading to the formation of new bonds or functional groups that can enhance the molecule's biological activity. The exact reactions that the compound may undergo are not detailed in the provided papers, but it can be inferred that similar compounds have been functionalized to improve their pharmacological properties .

Physical and Chemical Properties Analysis

The physical properties such as melting point and elemental composition are crucial for the characterization of new chemical entities. These properties, along with the chemical stability of the compound, can be determined through analytical techniques mentioned earlier . For instance, the introduction of gem-dimethyl groups has been shown to improve the plasmatic stability of related compounds, which is an important factor in the development of pharmaceutical agents .

科学的研究の応用

Synthesis and Insecticidal Activity

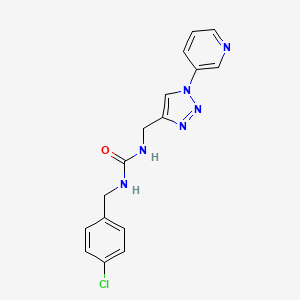

Research has been conducted on the synthesis of pyridine derivatives, including those similar in structure to the compound , demonstrating significant insecticidal activity. For instance, certain pyridine derivatives have been synthesized and tested for their toxicity against the cowpea aphid, with findings indicating that some of these compounds exhibit insecticidal activity comparable or superior to established insecticides like acetamiprid (Bakhite et al., 2014).

Antimicrobial Applications

Another area of application is in the synthesis of biolabile 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides, which have shown notable in vitro antibacterial and antifungal activities. This underscores the potential of such compounds, including the one , in contributing to the development of new antimicrobial agents (Kanagarajan, Thanusu, & Gopalakrishnan, 2010).

Antifungal and Hemolytic Activities

Further research into 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives has revealed their antimicrobial and hemolytic activities. These studies highlight the versatility of such compounds in developing treatments against a range of microbial infections, offering insights into their broader pharmacological potential (Gul et al., 2017).

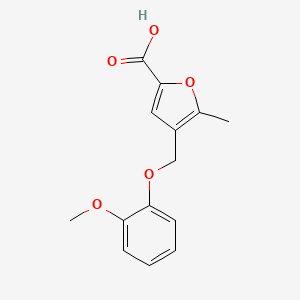

Synthesis of Heterocyclic Compounds

The compound also serves as a precursor or intermediate in the synthesis of various heterocyclic compounds. These synthesized compounds are then evaluated for their potential applications, including their biological activities, which could range from antimicrobial to anti-inflammatory properties (Dyachenko, Dyachenko, & Chernega, 2004).

特性

IUPAC Name |

N-(3-methylphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O3S/c1-17-5-2-6-18(15-17)24-21(28)16-31-22-19-7-3-8-20(19)27(23(29)25-22)10-4-9-26-11-13-30-14-12-26/h2,5-6,15H,3-4,7-14,16H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSKTDLBBWBBPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-4-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid](/img/structure/B2545342.png)

![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2545344.png)

![Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(tert-butylamino)carbonyl]amino}propanoate](/img/structure/B2545348.png)

![(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone](/img/structure/B2545352.png)

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B2545356.png)

![2-(2-fluorophenoxy)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2545360.png)

![1-(3-chlorophenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2545361.png)